molecular formula C₁₀H₁₈O B125121 2-Propyl-2-heptenal CAS No. 34880-43-8

2-Propyl-2-heptenal

Cat. No. B125121
CAS RN: 34880-43-8
M. Wt: 154.25 g/mol
InChI Key: GADNZGQWPNTMCH-UHFFFAOYSA-N
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Description

2-Propyl-2-heptenal is a compound that is part of a broader class of organic molecules known for their applications in various chemical syntheses and potential biological significance. While the specific compound 2-propyl-2-heptenal is not directly discussed in the provided papers, related compounds and methodologies can provide insight into its chemical behavior and synthesis. For instance, the preparation of 2-propyl heptanol by catalytic hydrogenation of 2-propyl-2-heptenal suggests that 2-propyl-2-heptenal can be hydrogenated to produce alcohols, which is a common reaction for aldehydes .

Synthesis Analysis

The synthesis of 2-propyl-2-heptenal can be inferred from related compounds and methodologies. For example, the synthesis of 2-substituted propenes

Scientific Research Applications

  • Catalytic Hydrogenation to 2-Propyl Heptanol

    • Researchers developed supported Ni-Cr-K catalysts for the hydrogenation of 2-propyl-2-heptenal, resulting in the main product being 2-propyl heptanol. This process showed a conversion of 2-propyl-2-heptenal over 99% and selectivity to 2-propyl heptanol about 95% under certain conditions (Tang, Zhou, & Feng, 2004).
  • Pentanal Self-Condensation Catalysis

    • A study demonstrated the use of acid-base bifunctional ionic liquids for catalyzing pentanal self-condensation to 2-propyl-2-heptenal. This approach addressed challenges like equipment corrosion and treatment of alkali wastewater in industrial processes (An, Kong, Yang, Zhao, & Wang, 2020).
  • Interaction with Peanut Proteins

    • Research identified 2-heptenal as a product in the lipid peroxidation of heated peanut oil and its interaction with peanut proteins. This study provided insights into the potential amino acid side chain adducts formed with 2-heptenal (Globisch, Schindler, Kreßler, & Henle, 2014).
  • DNA Adduct Formation in Rats

    • A study on 2-hexenal, a compound similar to 2-propyl-2-heptenal, revealed the formation of DNA adducts in rats. This research contributes to understanding the potential genotoxic effects of such compounds (Schuler & Eder, 1999).
  • One-Step Synthesis of 2-Propylheptanol

    • A core-shell Ni/SiO2@TiO2 catalyst was developed for the one-step synthesis of 2-propylheptanol from n-pentanal, integrating self-condensation and hydrogenation. This approach enhanced catalytic performance and simplified the process (An, Wang, Wang, Sun, Zhao, & Wang, 2021).
  • Solid Base Assisted n-Pentanol Coupling

    • Research on the catalytic coupling of n-pentanol over various metals and supports doped with solid bases found that n-pentanol coupling resulted in the formation of 2-propyl-1-heptanol, with minor quantities of 2-propyl-2-heptenal (Panchenko, Paukshtis, Murzin, & Simakova, 2017).
  • Nonenzymatic Formation in Soymilk

    • A study on soymilk showed that (E)-2-Heptenal, with a fatty and fruity flavor, forms independently of enzyme activities and oxygen concentration, impacting the flavor profile of soymilk (Feng, Hua, Li, Zhang, Kong, & Chen, 2020).
  • Metabolism and Biomolecular Interactions

    • Acrolein (2-propenal), related to 2-propyl-2-heptenal, was studied for its sources, metabolism, and biomolecular interactions, highlighting its relevance to human health and disease (Stevens & Maier, 2008).
  • Amino Acid Catalysis of Alkylfuran Formation

  • Ambient Acrolein Concentrations

    • A study on ambient acrolein (2-propenal) concentrations in various regions in California provided insights into its atmospheric presence and implications for environmental health (Cahill, 2014).
  • Indoor Emission from Cooking

    • An investigation into indoor acrolein emission from cooking showed significant levels of acrolein in indoor air, exceeding chronic regulatory exposure limits (Seaman, Bennett, & Cahill, 2009).
  • Analysis of Virgin Olive Oils

Safety And Hazards

When handling 2-Propyl-2-heptenal, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

2-propylhept-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADNZGQWPNTMCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C(CCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyl-2-heptenal

CAS RN

34880-43-8
Record name 2-Propyl-2-heptenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34880-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Heptenal, 2-propyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-propylhept-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.501
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A reactor equipped with a dropping funnel and a condenser was charged with 20 g (0.5 mol) of sodium hydroxide (manufactured by Kanto Chemical Co., Inc.) and 500 mL of water. 2434 g (28.3 mol) of n-pentanal (“Valeraldehyde” manufactured by Tokyo Chemical Industry Co., Ltd.) was added dropwise to the mixture from the dropping funnel over 3.5 hours while stirring the mixture at 80° C. The mixture was stirred at 95° C. for 2 hours, and the aqueous layer was removed from the reaction product. The reaction product was purified by distillation (b.p.: 70° C./0.7 kPa) to obtain 1930 g of 2-propyl-2-heptenal.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2434 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The nitrogen present in the crude product leaves the gas separator 8 via line 9 together with an azeotrope containing water, n-pentanal and the products. The stream was cooled (cooler and separator are not shown in FIG. 1). At the separator an organic phase and an aqueous phase were formed. The organic phase was passed to the product separator 11. The aqueous phase was discarded.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
Z Tang, Y Zhou, Y Feng - Applied Catalysis A: General, 2004 - Elsevier
… The catalytic hydrogenation of 2-propyl-2-heptenal was … which the conversion of 2-propyl-2-heptenal was more than 99% … = 1.0 h −1 and the ratio of H 2 /2-propyl-2-heptenal (v) = 300. …
Number of citations: 11 www.sciencedirect.com
L Zhao, H An, X Zhao, Y Wang - Industrial & Engineering …, 2016 - ACS Publications
… their acid amount while the selectivity of 2-propyl-2-heptenal was associated with their base … , the conversion of n-valeraldehyde, 2-propyl-2-heptenal yield, and selectivity were 94.6%, …
Number of citations: 16 pubs.acs.org
H An, R Wang, W Wang, D Sun, X Zhao… - Chinese Journal of …, 2022 - Elsevier
… With the precise architecture of this core–shell structured catalyst, n-pentanal can be firstly in contact with TiO 2 to 2-propyl-2-heptenal (2-PHEA) while the direct hydrogenation to n-…
Number of citations: 4 www.sciencedirect.com
H Yu, R Wang, X Zhao, H An, X Zhao… - New Journal of …, 2023 - pubs.rsc.org
… -condensation of n-pentanal to 2-propyl-2-heptenal. The effects of preparation conditions on … The n-pentanal conversion and 2-propyl-2-heptenal selectivity reached 88.4% and 97.1%, …
Number of citations: 0 pubs.rsc.org
W Wang, D Wang, Q Yang, H An… - Journal of Chemical …, 2020 - Wiley Online Library
… Pentanal self-condensation to 2-propyl-2-heptenal is an important process of carbon chain extension for the industrial manufacture of 2-propylheptanol, which is an important plasticizer …
Number of citations: 8 onlinelibrary.wiley.com
H An, Y Kong, Q Yang, X Zhao… - Journal of Chemical …, 2020 - Wiley Online Library
… Pentanal self-condensation to 2-propyl-2-heptenal is an important process of carbon chain extension for industrial manufacture of 2-propylheptanol. This reaction in industry employs an …
Number of citations: 4 onlinelibrary.wiley.com
VN Panchenko, EA Paukshtis, DY Murzin… - Industrial & …, 2017 - ACS Publications
… selected reaction conditions (180 C, 10 bar of N 2 ) mainly resulted in the formation of the target product 2-propyl-1-heptanol (Guerbet alcohol), whereas pentanal, 2-propyl-2-heptenal, 2…
Number of citations: 27 pubs.acs.org
H An, D Wang, S Miao, Q Yang, X Zhao, Y Wang - RSC advances, 2020 - pubs.rsc.org
… , and hydrogenation of 2-propyl-2-heptenal. One-pot synthesis … self-condensation and 2-propyl-2-heptenal hydrogenation is … performance for hydrogenation of 2-propyl-2-heptenal. So a …
Number of citations: 4 pubs.rsc.org
L Zhao, H An, X Zhao, Y Wang - ACS Catalysis, 2017 - ACS Publications
… Hence, for TiO 2 -catalyzed n-valeraldehyde self-condensation to 2-propyl-2-heptenal in this work, first the reaction system was analyzed by a gas chromatography–mass spectrometry (…
Number of citations: 27 pubs.acs.org
Y Qiusheng, W Di, AN Hualiang, DAI Jialin… - Acta Petrolei Sinica …, 2019 - syxbsyjg.com
… Under the above conditions, the yield and selectivity of 2propyl2heptenal were 808% and 912%, respectively. [HSO3bmim[DK]]pTSA could be reused at least six times …
Number of citations: 2 www.syxbsyjg.com

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